molecular formula C29H25FN2O4 B10894571 5-(4-ethoxyphenyl)-4-[(4-fluorophenyl)carbonyl]-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one

5-(4-ethoxyphenyl)-4-[(4-fluorophenyl)carbonyl]-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B10894571
M. Wt: 484.5 g/mol
InChI Key: FHLAGPYCCZVUMO-RFBIWTDZSA-N
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Description

5-(4-ethoxyphenyl)-4-[(4-fluorophenyl)carbonyl]-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that includes an indole moiety, a pyrrolone ring, and substituted phenyl groups, which contribute to its diverse chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-ethoxyphenyl)-4-[(4-fluorophenyl)carbonyl]-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Pyrrolone Ring: This can be achieved through a cyclization reaction involving a suitable precursor such as an α,β-unsaturated carbonyl compound and an amine.

    Introduction of the Indole Moiety: The indole group can be introduced via a coupling reaction, such as a Suzuki or Heck coupling, using an indole boronic acid or indole halide.

    Substitution on the Phenyl Rings: The ethoxy and fluorophenyl groups can be introduced through electrophilic aromatic substitution reactions or via direct coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, to form ketones or quinones.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.

    Substitution: Halogenating agents, nitrating agents, or Friedel-Crafts catalysts can be employed for aromatic substitutions.

Major Products

    Oxidation: Formation of ketones or quinones.

    Reduction: Formation of alcohols.

    Substitution: Introduction of various functional groups such as halides, nitro groups, or alkyl groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.

Biology

In biological research, the compound may be studied for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound could be investigated for its pharmacological properties. Its potential to interact with specific molecular targets could lead to the development of new therapeutic agents for treating diseases.

Industry

In the industrial sector, the compound might be used in the development of new materials with specific properties, such as polymers or coatings, due to its unique chemical structure.

Mechanism of Action

The mechanism of action of 5-(4-ethoxyphenyl)-4-[(4-fluorophenyl)carbonyl]-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one would depend on its specific application. In a biological context, it could interact with enzymes, receptors, or other proteins, modulating their activity. The indole moiety, for example, is known to interact with serotonin receptors, while the pyrrolone ring could interact with other biological targets.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-methoxyphenyl)-4-[(4-chlorophenyl)carbonyl]-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one
  • 5-(4-ethoxyphenyl)-4-[(4-bromophenyl)carbonyl]-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one

Uniqueness

The uniqueness of 5-(4-ethoxyphenyl)-4-[(4-fluorophenyl)carbonyl]-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the ethoxy and fluorophenyl groups can enhance its lipophilicity and ability to interact with hydrophobic pockets in biological targets, potentially leading to unique pharmacological profiles.

This detailed overview provides a comprehensive understanding of the compound, its preparation, reactions, applications, and comparisons with similar compounds

Properties

Molecular Formula

C29H25FN2O4

Molecular Weight

484.5 g/mol

IUPAC Name

(4Z)-5-(4-ethoxyphenyl)-4-[(4-fluorophenyl)-hydroxymethylidene]-1-[2-(1H-indol-3-yl)ethyl]pyrrolidine-2,3-dione

InChI

InChI=1S/C29H25FN2O4/c1-2-36-22-13-9-18(10-14-22)26-25(27(33)19-7-11-21(30)12-8-19)28(34)29(35)32(26)16-15-20-17-31-24-6-4-3-5-23(20)24/h3-14,17,26,31,33H,2,15-16H2,1H3/b27-25-

InChI Key

FHLAGPYCCZVUMO-RFBIWTDZSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)C2/C(=C(\C3=CC=C(C=C3)F)/O)/C(=O)C(=O)N2CCC4=CNC5=CC=CC=C54

Canonical SMILES

CCOC1=CC=C(C=C1)C2C(=C(C3=CC=C(C=C3)F)O)C(=O)C(=O)N2CCC4=CNC5=CC=CC=C54

Origin of Product

United States

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